molecular formula C19H27NO3S B2615862 Methyl 6-(tert-butyl)-2-(3-methylbut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 685847-46-5

Methyl 6-(tert-butyl)-2-(3-methylbut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2615862
CAS RN: 685847-46-5
M. Wt: 349.49
InChI Key: PHEMJKFMMHBBIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(tert-butyl)-2-(3-methylbut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H27NO3S and its molecular weight is 349.49. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-(tert-butyl)-2-(3-methylbut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-(tert-butyl)-2-(3-methylbut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Researchers have developed new pyrazole amide derivatives based on the structural conformation similarities with known compounds, aiming for promising insecticidal activity. Compounds such as 6e and 6i showed good activity against cotton bollworm at low concentrations, indicating the potential of these structural frameworks in pest management applications. The study highlights the importance of molecular docking in understanding the binding modes of these compounds at the active sites of their biological targets (Xi-le Deng et al., 2016).

Catalytic Applications

Rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups have been synthesized for use in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These ligands and their rhodium complexes exhibit excellent enantioselectivities and high catalytic activities. This work demonstrates the utility of these catalysts in the efficient preparation of chiral pharmaceutical ingredients, showcasing the role of such compounds in facilitating asymmetric synthesis and catalysis (T. Imamoto et al., 2012).

Heterocyclic Compound Synthesis

The synthesis of novel amino acids and dehydroamino acids containing the benzo[b]thiophene moiety has been explored through Michael addition and palladium-catalyzed cross-couplings. This research underscores the versatility of benzo[b]thiophene derivatives in synthesizing racemic amino acid and dehydroamino acid derivatives, which could have implications in medicinal chemistry and drug development (Ana S. Abreu et al., 2003).

Material Science Applications

Polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol have been synthesized, exhibiting properties desirable for materials science applications. These polyamides are noncrystalline, soluble in polar solvents, and form transparent, flexible, and tough films. Their thermal stability, with glass transition temperatures mostly above 200°C and weight loss temperatures in excess of 480°C, makes them suitable for high-performance materials applications (S. Hsiao et al., 2000).

properties

IUPAC Name

methyl 6-tert-butyl-2-(3-methylbut-2-enoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3S/c1-11(2)9-15(21)20-17-16(18(22)23-6)13-8-7-12(19(3,4)5)10-14(13)24-17/h9,12H,7-8,10H2,1-6H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEMJKFMMHBBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)C)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-(tert-butyl)-2-(3-methylbut-2-enamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

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